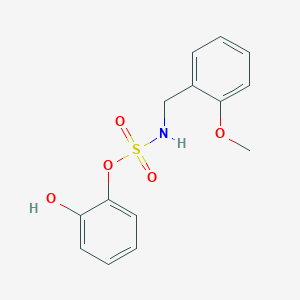
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds involves a protecting group strategy for sulfamates . Both sulfamate NH protons were replaced with either 4-methoxybenzyl or 2,4-dimethoxybenzyl . These N-protected sulfamates were stable to oxidising and reducing agents, as well as bases and nucleophiles . The protected sulfamates were synthesised by microwave heating of 1,1′-sulfonylbis (2-methyl-1 H -imidazole) with a substituted phenol to give an aryl 2-methyl-1 H -imidazole-1-sulfonate . This imidazole-sulfonate was N-methylated by reaction with trimethyloxonium tetrafluoroborate, which enabled subsequent displacement of 1,2-dimethylimidazole by a dibenzylamine .Molecular Structure Analysis
The molecular structure of “2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate” is represented by the linear formula: C14H15NO5S . The InChI Code for the compound is 1S/C14H15NO5S/c1-19-13-8-4-2-6-11 (13)10-15-21 (17,18)20-14-9-5-3-7-12 (14)16/h2-9,15-16H,10H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate” include the reaction of 1,1′-sulfonylbis (2-methyl-1 H -imidazole) with a phenol, methylation, displacement with a dibenzylamine and deprotection . All these steps proceeded in very high yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.34 . It is a solid substance .Aplicaciones Científicas De Investigación
Inhibition of Estrone Sulfate-Induced Uterine Growth
2-Hydroxyphenyl-N-(2-methoxybenzyl)sulfamate shows potential in inhibiting estrone sulfate-induced uterine growth. In a study, it was found that this compound, being a non-estrogenic steroidal inhibitor of steroid sulfatase, can efficiently block uterine growth induced by estrone sulfate, which is converted into estrone and then estradiol by steroid sulfatase and type 1 17beta-hydroxysteroid dehydrogenase (Ciobanu et al., 2003).
Protection of O-Aryl Sulfamates
The compound plays a role in the protection of O-aryl sulfamates. A study demonstrated that replacing both sulfamate NH protons with 2,4-dimethoxybenzyl groups rendered such masked sulfamates suitable for multi-step synthesis. These protected sulfamates showed stability to various agents, making them significant in the synthesis of phenolic O-sulfamates (Reuillon et al., 2012).
Investigation of NBOMes Metabolism
In the study of N-2-methoxybenzylated compounds (NBOMes) metabolism, 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate played a role. The research focused on determining the metabolic profile of these compounds in vivo in rats and in vitro in human liver microsomes, contributing to understanding the metabolism of novel substances (Šuláková et al., 2021).
Antitubulin and Antiproliferative Activities
This compound has been found to influence the antiproliferative activity against various cancer cell lines. Substitution on the tetrahydroisoquinoline core at specific positions affects its antiproliferative activity, making it a candidate for cancer treatment, as shown in a study on tetrahydroisoquinoline derivatives (Dohle et al., 2014).
PMB Protection/Deprotection in Synthesis
The use of a p-methoxybenzyl (PMB) protection/deprotection strategy in the synthesis of certain sulfonamides, including 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate, is highlighted. This strategy enables nucleophilic displacement reactions under mild conditions, playing a key role in chemical synthesis (Williams et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
(2-hydroxyphenyl) N-[(2-methoxyphenyl)methyl]sulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-19-13-8-4-2-6-11(13)10-15-21(17,18)20-14-9-5-3-7-12(14)16/h2-9,15-16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDWROMBDORHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)OC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


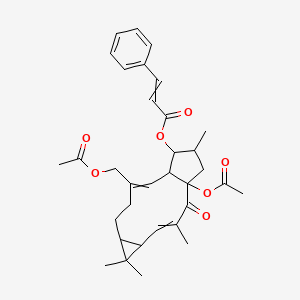
![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)
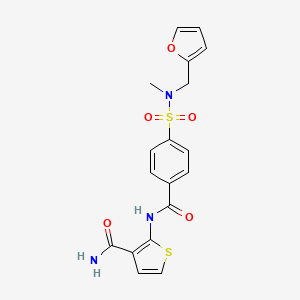
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)

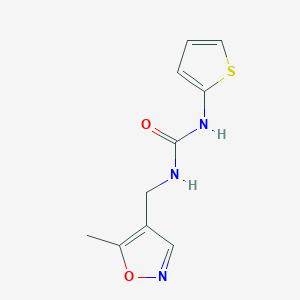

![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)

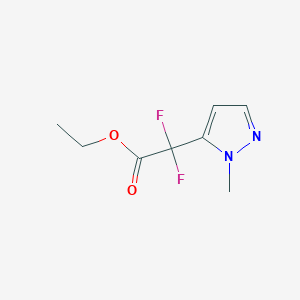
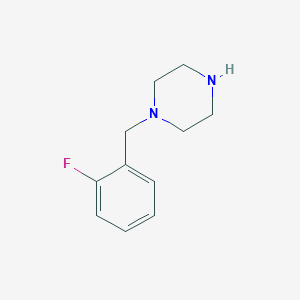
![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)